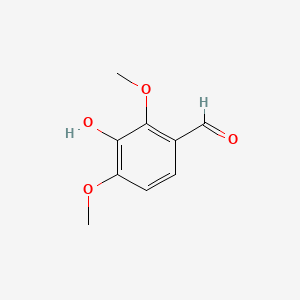

3-Hydroxy-2,4-dimethoxybenzaldehyde

Description

Contextualization within Natural Products and Specialized Metabolites

3-Hydroxy-2,4-dimethoxybenzaldehyde is recognized as a naturally occurring compound found in various plants. ontosight.ai As a specialized metabolite, it is not involved in the primary growth and development of the plant but likely plays a role in defense mechanisms or interactions with the environment. Its presence in the plant kingdom suggests a biosynthetic pathway derived from common precursors, positioning it within the broad class of phenylpropanoids or other related aromatic compounds. The study of such natural products is crucial for discovering new bioactive molecules and understanding the complex chemical ecology of plants.

Interdisciplinary Significance in Organic Synthesis and Medicinal Chemistry

The unique substitution pattern of this compound, with its aldehyde, hydroxyl, and methoxy (B1213986) groups, makes it a potentially valuable building block in organic synthesis. The aldehyde group can undergo a wide range of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions like aldol (B89426) condensations and Wittig reactions. The phenolic hydroxyl group offers a site for etherification, esterification, or other modifications.

In the field of medicinal chemistry, this compound has attracted attention for its potential pharmacological activities. Preliminary research indicates that this compound may possess antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai These biological activities are often associated with phenolic compounds and are a key driver for further investigation into their therapeutic potential. However, detailed studies on its specific applications as a synthetic intermediate or its development into a medicinal agent are not widely documented in publicly available literature.

Historical Scientific Reporting and Initial Discovery Trajectories

Detailed information regarding the initial discovery, isolation, and first scientific reporting of this compound is scarce in readily accessible scientific records. Unlike its more common isomers, such as vanillin (B372448) or veratraldehyde, a clear historical trajectory for this specific compound is not well-established. Its identification is primarily noted in chemical databases and supplier catalogs, which confirm its structure and basic properties. The lack of a prominent historical record suggests that it may have been identified as a minor component in plant extracts or synthesized as part of broader chemical studies without being the primary focus of early research publications.

Overview of Advanced Research Themes and Unaddressed Questions

Current research on this compound appears to be in a preliminary stage. The primary research theme revolves around the validation of its purported biological activities. ontosight.ai A significant unaddressed question is the full extent and mechanisms of its antioxidant, anti-inflammatory, and antimicrobial effects.

Furthermore, several key areas remain unexplored:

Comprehensive Biological Profiling: The full spectrum of its biological activities against various cell lines, pathogens, and in vivo models has not been determined.

Biosynthetic Pathways: The specific enzymatic steps leading to its formation in plants are not well understood.

Synthetic Accessibility: Efficient and scalable synthetic routes specifically targeting this isomer need to be developed and optimized.

Structure-Activity Relationship (SAR) Studies: There is a lack of research on how modifying its functional groups would impact its biological efficacy.

Addressing these questions through targeted research would be essential to unlock the full potential of this compound in chemical and medicinal science.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀O₄ | ontosight.ai |

| Molecular Weight | 182.17 g/mol | ontosight.ai |

| Melting Point | ~120-125°C | ontosight.ai |

| Functional Groups | Aldehyde, Hydroxyl, Methoxy | ontosight.ai |

| Solubility | Soluble in various organic solvents | ontosight.ai |

| CAS Number | 32246-34-7 | |

Table 2: Reported Biological Activities of this compound

| Activity | Description | Source |

|---|---|---|

| Antioxidant | Found to exhibit properties that may protect against oxidative stress and cellular damage. | ontosight.ai |

| Anti-inflammatory | Demonstrated potential to inhibit inflammatory responses. | ontosight.ai |

| Antimicrobial | Shown to have properties that can combat various microorganisms. | ontosight.ai |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Vanillin |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2,4-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-7-4-3-6(5-10)9(13-2)8(7)11/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBXDAOIDYGHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185999 | |

| Record name | 3-Hydroxy-2,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32246-34-7 | |

| Record name | 3-Hydroxy-2,4-dimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32246-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2,4-dimethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032246347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2,4-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-2,4-DIMETHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ879PD2FK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation, Characterization, and Biosynthetic Elucidation

Methodological Advancements in Isolation and Purification from Biological Sources

The isolation of 3-Hydroxy-2,4-dimethoxybenzaldehyde from any biological source has not been specifically reported in the available scientific literature. However, the methodologies for extracting and purifying substituted benzaldehydes from complex plant matrices are well-established, primarily through the study of its isomers.

Modern chromatographic techniques are essential for the high-resolution separation of structurally similar natural products. While no specific protocols for this compound exist, methods developed for its isomers demonstrate the applicable technologies.

High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase configuration (RP-HPLC), is a benchmark for the analysis and purification of phenolic aldehydes. For instance, a validated RP-HPLC method was developed for the simultaneous determination of the related compounds 2-hydroxy-4-methoxybenzaldehyde (B30951) and 2-hydroxy-4-methoxybenzoic acid from the roots of Hemidesmus indicus. colab.wsresearchgate.net This method achieved good separation and quantification, highlighting its suitability for resolving similar analytes. researchgate.net

For preparative scale, low-pressure column chromatography using a C18 stationary phase has been effectively used to purify the related intermediate 3-hydroxy-4-methoxy benzal acrolein, demonstrating a cost-effective method for obtaining pure compounds. nih.gov More advanced strategies that could be applied include Ultra-High Performance Liquid Chromatography (UHPLC), which offers higher resolution and faster analysis times, and various forms of preparative chromatography for isolating larger quantities. mdpi.com

Table 1: Example HPLC Conditions for Isomer Separation This table presents validated conditions for the separation of a related isomer, 2-hydroxy-4-methoxybenzaldehyde, which serves as a model for potential chromatographic analysis of the target compound.

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 Reverse Phase | researchgate.net |

| Mobile Phase | Acetonitrile and water (acidified with formic acid) | researchgate.netmdpi.com |

| Elution | Isocratic or Gradient | nih.govmdpi.com |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV, typically around 280-330 nm | mdpi.com |

| Retention Time | 10.4 min (for 2-hydroxy-4-methoxybenzaldehyde) | researchgate.net |

An effective extraction protocol is critical for maximizing the yield of a target compound from a biological source while minimizing the co-extraction of interfering substances. The choice of solvent and method depends on the polarity of the target compound and the nature of the biological matrix.

For related aromatic aldehydes found in plant roots, steam hydrodistillation is a proven method for extracting volatile components, including 2-hydroxy-4-methoxybenzaldehyde from Decalepis hamiltonii roots. innovareacademics.in Solvent extraction using methanol (B129727) is also common, as it efficiently solubilizes a wide range of phenolic compounds. researchgate.net Subsequent purification often involves liquid-liquid partitioning to separate compounds based on their polarity before chromatographic separation. Given the phenolic and ether moieties of this compound, it is predicted to be soluble in moderately polar organic solvents like ethanol, ether, and ethyl acetate. google.com

Investigations into Postulated Biosynthetic Pathways and Precursors

The precise biosynthetic pathway leading to this compound in any organism is currently uncharacterized. However, the general pathways for the formation of substituted benzaldehydes in plants and fungi provide a framework for postulating its origins. The structure suggests a pathway involving a benzaldehyde (B42025) core that undergoes specific hydroxylation and O-methylation steps.

The biosynthesis of simple benzaldehydes in plants is complex. In petunia, benzaldehyde is synthesized in peroxisomes from benzoyl-CoA via a heterodimeric enzyme that uses NADPH as a cofactor. repec.orgnsf.gov This suggests that precursors to substituted benzaldehydes are likely activated as CoA esters.

For hydroxylated and methoxylated benzaldehydes, several enzymatic steps are plausible:

Hydroxylation: Cytochrome P450 monooxygenases are key enzymes in the hydroxylation of aromatic rings in secondary metabolism.

O-Methylation: O-methyltransferases (OMTs) are responsible for adding methyl groups from a donor like S-adenosyl methionine (SAM) to hydroxyl groups on the aromatic ring. The specific regioselectivity of these enzymes would determine the final substitution pattern.

A plausible, though hypothetical, pathway could start from a precursor like 3,4-dihydroxybenzaldehyde (B13553). Regioselective methylation at the 4-position followed by hydroxylation at the 2-position and a final methylation at this new hydroxyl could yield the target compound. Alternatively, a precursor like 2,4-dihydroxybenzaldehyde (B120756) could be hydroxylated at the 3-position, followed by methylation. Studies on the biosynthesis of the related compound syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde) confirm the role of such enzymatic modifications. wikipedia.org

In fungi, a different pathway exists where aromatic aldehydes can be products of lignin (B12514952) degradation. White-rot fungi secrete enzymes like Lignin Peroxidase (LiP), which can cleave C-C bonds in lignin-related structures to produce compounds like 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). nih.gov

The genetic basis for the biosynthesis of this compound has not been investigated. However, research into general benzaldehyde formation in plants has identified key gene families. In petunia, the genes encoding the two subunits of the benzaldehyde synthase enzyme, which belong to the NAD(P)-binding Rossmann-fold superfamily, have been identified. repec.orgnsf.gov The expression of the gene for the alpha subunit appears to be a critical regulatory point for benzaldehyde production. repec.org

Furthermore, studies on floral scents have identified gene families involved in the synthesis and transport of volatile compounds. Weighted Gene Co-expression Network Analysis (WGCNA) in Prunus species identified a module of ATP-binding cassette (ABC) transporter genes (ABCG subfamily) that were positively correlated with the emission of benzaldehyde. mdpi.com This indicates that in addition to synthesis, the transport and release of these compounds are also under genetic control. Identifying homologous gene clusters in a producing organism would be a key step in elucidating the specific pathway for this compound.

Ecological and Chemo-Ecological Roles of this compound

There is no direct evidence regarding the ecological or chemo-ecological roles of this compound. The function of such secondary metabolites is often inferred from their structural relatives. Substituted benzaldehydes in nature serve a wide variety of functions, primarily in communication and defense.

Pollinator Attraction: Benzaldehyde itself is a common floral volatile that acts as an attractant for pollinators. repec.org

Defense: Many plant-derived phenolic compounds have antimicrobial and antifungal properties. innovareacademics.in The related compound 2-hydroxy-4-methoxybenzaldehyde is noted for its antioxidant and protective properties in the plants that synthesize it. researchgate.net

Insect Communication: Syringaldehyde is used by the elm bark beetle (Scolytus multistriatus) as a chemical signal to locate host trees for oviposition. wikipedia.org

Flavor and Aroma: Many of these compounds are responsible for the characteristic flavors and aromas of plants. 2-hydroxy-4-methoxybenzaldehyde is a key flavor component in the roots of several medicinal plants, while 3,4-dimethoxybenzaldehyde contributes a vanilla-like, woody fragrance. innovareacademics.inchemicalbook.com

Given these roles, it is plausible that if this compound were found in nature, it could function as a signaling molecule (attractant or deterrent) or as a protective agent against pathogens and herbivores.

Chemical Synthesis Strategies and Structural Analog Generation

Development of Total Synthesis Methodologies

The total synthesis of 3-Hydroxy-2,4-dimethoxybenzaldehyde has been approached through various routes, often involving multiple steps and aiming for high efficiency and purity.

Multi-Step Linear and Convergent Synthetic Routes

A notable multi-step linear synthesis of an isotopically labeled version of 2,3-dihydroxy-4-methoxybenzaldehyde, a closely related compound, has been developed. whiterose.ac.uk This nine-step synthesis starts from an acyclic, non-aromatic precursor and introduces a ¹³C label for molecular imaging purposes. whiterose.ac.uk The key steps involve:

Installation of the ¹³C label. whiterose.ac.uk

Cyclisation and aromatisation to form 1,3-dimethoxybenzene. whiterose.ac.uk

Introduction of an additional methoxy (B1213986) group via a formylation/Baeyer-Villiger/hydrolysis/methylation sequence. whiterose.ac.uk

Subsequent ortho-formylation and selective demethylation to yield the final product. whiterose.ac.uk

Convergent strategies have also been employed in the synthesis of related complex molecules, where key fragments are synthesized separately and then combined. For instance, the synthesis of certain stilbene (B7821643) derivatives utilizes a Wittig reaction to couple a phosphonium (B103445) bromide with a benzaldehyde (B42025) derivative, demonstrating a convergent approach. researchgate.net

Novel Reaction Methodologies and Stereoselective Approaches

The development of novel reaction methodologies is crucial for improving synthetic efficiency. For example, the Sommelet reaction has been a traditional method for synthesizing 3,4-dimethoxybenzaldehyde (B141060). Modified procedures of this reaction have been developed to handle highly contaminated technical grade starting materials, making the process more suitable for industrial applications. google.com This involves the reaction of 3,4-dimethoxybenzyl chloride with hexamethylenetetramine, followed by hydrolysis to yield the aldehyde. google.com

Stereoselective synthesis is critical when chiral centers are present in the target molecule or its derivatives. While this compound itself is achiral, the synthesis of its derivatives or more complex molecules incorporating this scaffold often requires stereocontrol. youtube.comnih.govnih.gov For instance, the synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, which are components of several natural products, relies on the stereocontrolled construction of stereocenters starting from a common chiral material like Garner's aldehyde. elsevierpure.com

Evaluation of Synthetic Efficiency, Atom Economy, and Green Chemistry Principles

Modern synthetic chemistry places a strong emphasis on sustainability. The efficiency of a synthesis is often evaluated using metrics like reaction mass efficiency (RME) and mass intensity (MI), which consider the total mass of materials used in a process relative to the mass of the product. nih.gov The concept of atom economy is also a key principle of green chemistry, favoring reactions that incorporate the maximum number of atoms from the reactants into the final product, such as addition reactions, cycloadditions, and rearrangements. nih.gov

Green chemistry approaches aim to reduce the environmental impact of chemical processes by using less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions. mdpi.comjddhs.com Examples of green chemistry in practice include:

Solvent-free reactions: Conducting reactions without a solvent can significantly reduce waste. Grinding techniques, for instance, have been used for the Claisen-Schmidt condensation to synthesize chalcones from 3,4-dimethoxybenzaldehyde and various acetophenones in the absence of a solvent. aip.org

Use of greener solvents: When solvents are necessary, the use of environmentally benign options is encouraged.

Catalysis: The use of catalysts, including biocatalysts and heterogeneous catalysts, can lead to more efficient and selective reactions, reducing the need for stoichiometric reagents and simplifying purification processes. jddhs.com

Energy efficiency: Techniques like microwave-assisted synthesis can accelerate reaction rates and reduce energy consumption. mdpi.comjddhs.com

Chemoenzymatic and Biocatalytic Approaches to Synthesis

Chemoenzymatic and biocatalytic methods are increasingly being explored as sustainable alternatives to traditional chemical synthesis. These approaches utilize enzymes or whole microorganisms to carry out specific chemical transformations with high selectivity and under mild reaction conditions. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided search results, the principles of biocatalysis are widely applied in the synthesis of related aromatic aldehydes and their derivatives. Enzymes can be used for selective oxidations, reductions, and other transformations, often with high enantioselectivity, which is particularly valuable in the synthesis of chiral pharmaceuticals. jddhs.com

Rational Design and Synthesis of Chemical Derivatives and Analogs

The core structure of this compound can be modified to generate a wide range of derivatives and analogs with potentially new or enhanced biological activities. nih.gov

Targeted Functional Group Modifications and Derivatization (e.g., Schiff bases)

A common and versatile method for modifying benzaldehydes is through the formation of Schiff bases. A Schiff base, or imine, is formed by the condensation reaction between a primary amine and an aldehyde or ketone. semanticscholar.org This reaction is a straightforward way to introduce a variety of functional groups and create a diverse library of compounds.

The synthesis of Schiff bases from substituted benzaldehydes, including those structurally similar to this compound, is well-documented. For example, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) has been reacted with a wide array of amines to produce a series of Schiff base derivatives. researchgate.net Similarly, 3-hydroxybenzaldehyde (B18108) has been condensed with 4-amino-3-hydroxybenzoic acid to form a new Schiff base. semanticscholar.org These reactions are typically carried out by refluxing the aldehyde and amine in a suitable solvent like ethanol. semanticscholar.orgresearchgate.net

The resulting Schiff bases can serve as ligands for the synthesis of metal complexes, further expanding the chemical diversity and potential applications of the original aldehyde scaffold. semanticscholar.orgnih.govmdpi.com The formation of di-, tri-, and tetranuclear metal complexes from Schiff bases derived from 3,4-dihydroxybenzaldehyde (B13553) highlights the utility of this derivatization strategy. nih.gov

Table 1: Examples of Schiff Base Synthesis from Substituted Benzaldehydes

| Aldehyde | Amine | Resulting Schiff Base Derivative | Reference |

| p-Vanillin | 2-Aminobenzenethiol | Vanillin-derived Schiff base | researchgate.net |

| p-Vanillin | Furan-2-carbohydrazide | Vanillin-derived Schiff base | researchgate.net |

| 3-Hydroxybenzaldehyde | 4-Amino-3-hydroxybenzoic acid | 3-Hydroxy-4-(3-hydroxy benzylidene amino) benzoic acid | semanticscholar.org |

| 3,4-Dihydroxybenzaldehyde | Ethylenediamine | Di-Schiff base ligand | nih.gov |

| 2-Hydroxy-4-methoxybenzaldehyde (B30951) | 4-Aminobenzoic acid ethyl ester | Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methylene-amino]benzoate | mdpi.com |

Scaffold Diversification and Heterocyclic Ring Fusions

The core benzaldehyde scaffold of this compound offers a versatile platform for diversification. One key strategy involves the fusion of heterocyclic rings to the primary benzene (B151609) ring, leading to novel chemical entities with potentially altered properties. These modifications can significantly impact the molecule's electronic distribution, steric profile, and hydrogen-bonding capabilities.

For instance, the cyclocondensation of β-enamino diketones with hydroxylamine (B1172632) hydrochloride has been reported as a method to achieve regioselective synthesis of isoxazole (B147169) regioisomers. rsc.org This approach, which allows for the formation of 4,5-disubstituted, 3,4-disubstituted, and 3,4,5-trisubstituted isoxazoles under mild conditions, highlights a powerful technique for scaffold diversification. rsc.org By varying the reaction conditions and the structure of the substrate, chemists can control the regiochemical outcome of the cyclization, leading to a range of fused heterocyclic analogs. rsc.org

Another approach to scaffold diversification involves the use of α-hydroxydimethylacetals/ketals as α-hydroxycarbonyl equivalents in an interrupted Heyns/Amadori rearrangement. This method facilitates the regioselective synthesis of substituted C2- and C3-acylindoles by trapping an in situ generated aminoenol intermediate. rsc.org This strategy demonstrates how the functional groups of the benzaldehyde core can be manipulated to participate in complex cyclization reactions, yielding indole-fused derivatives.

Stereochemical Control and Regioselective Synthesis of Analogs

The precise control of stereochemistry and regioselectivity is paramount in the synthesis of complex organic molecules and their analogs. In the context of this compound, regioselective reactions are crucial for introducing functional groups at specific positions on the aromatic ring, thereby systematically probing the structure-activity landscape.

Methodologies for the regioselective synthesis of various heterocyclic systems, such as pyrazoles, have been developed. For example, the 1,3-dipolar cycloaddition of sterically hindered diazo ketones with 2,3-allenoates can lead to the formation of 3,4,5-trisubstituted pyrazoles with a high degree of regioselectivity. researchgate.net Such reactions are instrumental in creating analogs where the substitution pattern is precisely defined.

Furthermore, the regioselective protection of hydroxyl groups is a critical step in the multi-step synthesis of analogs. For instance, the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde can be selectively protected using various protecting groups like benzyl, p-methoxybenzyl, and others, with yields ranging from 67-75%. mdpi.com This selective protection allows for subsequent modifications at other positions of the molecule without affecting the protected hydroxyl group.

The table below summarizes various synthetic strategies for achieving regioselectivity in the synthesis of analogs related to substituted benzaldehydes.

| Reaction Type | Reagents | Product Type | Key Feature |

| Cyclocondensation | β-enamino diketones, hydroxylamine hydrochloride | Isoxazole regioisomers | Regiochemical control through reaction conditions and substrate structure rsc.org |

| Interrupted Heyns/Amadori Rearrangement | o-acyl/formylanilines, α-hydroxydimethylacetals/ketals | Substituted C2- and C3-acylindoles | Intramolecular trapping of aminoenol intermediate rsc.org |

| 1,3-Dipolar Cycloaddition | Sterically hindered diazo ketones, 2,3-allenoates | 3,4,5-Trisubstituted pyrazoles | High regioselectivity researchgate.net |

| Regioselective Protection | 3,4-dihydroxybenzaldehyde, various alkyl halides | 4-protected-3-hydroxybenzaldehyde | Selective protection of the 4-hydroxyl group mdpi.com |

Structure-Activity Relationship (SAR) Insights Derived from Synthetic Modifications

The systematic modification of the this compound structure provides valuable insights into the chemical design principles that govern its activity. By observing how changes in the molecular structure affect its properties, a qualitative understanding of the structure-activity relationship (SAR) can be established.

Studies on analogs of 2-hydroxy-3-methoxybenzaldehyde (B140153) have revealed critical structural requirements for activity. For example, the removal of either the 2-hydroxyl group or the 3-methoxy group can lead to a complete loss of activity, indicating their essential role. nih.gov However, the 2-hydroxyl group alone is not sufficient for activity, suggesting a cooperative effect with other substituents. nih.gov

Further SAR studies have shown that while the 3-methoxy group is often optimal, it can sometimes be replaced by other functionalities, such as a chloro group, while maintaining or even improving activity. nih.gov Conversely, introducing substituents like methyl, amino, or nitro at the 3-position, or any modifications at the 5-position, can result in a significant decrease in activity. nih.gov These findings highlight the sensitivity of the molecule's activity to the electronic and steric nature of the substituents on the benzene ring.

The table below illustrates the impact of various substitutions on the activity of a 2-hydroxy-3-methoxybenzylamine scaffold, providing a clear example of SAR principles.

| Position | Substituent | Relative Activity |

| 2 | -H (removed -OH) | Inactive nih.gov |

| 3 | -H (removed -OMe) | Inactive nih.gov |

| 3 | -Cl | Comparable to -OMe nih.gov |

| 3 | -F | Less active than -OMe nih.gov |

| 3 | -Br | Less active than -OMe nih.gov |

| 3 | -CH3 | Drastic loss of activity nih.gov |

| 3 | -NH2 | Drastic loss of activity nih.gov |

| 3 | -NO2 | Drastic loss of activity nih.gov |

| 4 | -Br | Comparable to or improved activity nih.gov |

| 4 | -Cl | Comparable to or improved activity nih.gov |

| 5 | Various | Drastic loss of activity nih.gov |

| 6 | -OMe | Inactive nih.gov |

These SAR insights, derived from the synthesis and evaluation of a diverse set of analogs, are crucial for the rational design of new compounds with optimized properties. They underscore the importance of the specific substitution pattern on the benzaldehyde core and guide medicinal chemists in their efforts to develop more potent and selective molecules.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments (e.g., 1D, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-Hydroxy-2,4-dimethoxybenzaldehyde. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each nucleus and the connectivity between them.

In the ¹H NMR spectrum of a related compound, 2-hydroxybenzaldehyde, the aldehydic proton appears as a sharp peak at 9.9 ppm, while the phenolic hydroxyl proton is observed at 11.07 ppm. The aromatic protons resonate in the region of 7-7.6 ppm . For 2,4-dimethoxybenzaldehyde, the aldehyde proton resonates at approximately 10.28 ppm, and the two methoxy (B1213986) groups show distinct signals around 3.89 ppm and 3.86 ppm chemicalbook.com. In the case of 2,3-dimethoxybenzaldehyde, the aldehyde proton is found at a chemical shift of 10.43 ppm, with the methoxy groups appearing at 3.99 ppm and 3.91 ppm chemicalbook.com.

¹³C NMR spectroscopy provides further structural confirmation by identifying the chemical shifts of all carbon atoms in the molecule. This technique is crucial for distinguishing between isomers and confirming the substitution pattern of the benzene (B151609) ring.

Interactive Data Table: Representative ¹H NMR Chemical Shifts (ppm) for Substituted Benzaldehydes in CDCl₃

| Compound | Aldehyde H | Aromatic H | Methoxy H | Hydroxyl H |

| 2-Hydroxybenzaldehyde | 9.9 | 7.0-7.6 | - | 11.07 |

| 2,4-Dimethoxybenzaldehyde | 10.28 | 6.44-7.79 | 3.86, 3.89 | - |

| 2,3-Dimethoxybenzaldehyde | 10.43 | 7.10-7.40 | 3.91, 3.99 | - |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. For this compound (C₉H₁₀O₄), HRMS would provide a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass.

In addition to molecular formula confirmation, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. In the mass spectrum of the related 2,4-dimethoxybenzaldehyde, the molecular ion peak (M⁺) is observed at m/z 166. Other significant peaks are seen at m/z 165, 149, and 121, corresponding to the loss of a hydrogen atom, a methyl group, and a formyl group, respectively chemicalbook.comnih.gov. Similarly, for 2,3-dimethoxybenzaldehyde, the molecular ion peak is also at m/z 166, with a prominent fragment at m/z 151 due to the loss of a methyl group chemicalbook.com. The fragmentation pattern of this compound would be expected to show characteristic losses of functional groups, aiding in its structural confirmation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for characterizing the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the various functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1680-1700 cm⁻¹. A broad absorption band corresponding to the hydroxyl (O-H) group stretching would be anticipated around 3200-3600 cm⁻¹. The C-O stretching vibrations of the methoxy groups would appear in the region of 1000-1300 cm⁻¹, and the aromatic C=C stretching vibrations would be observed between 1400 and 1600 cm⁻¹. For instance, in a study of 2,3-dihydroxybenzaldehyde oxime, the O-H stretching was observed at 3454 cm⁻¹ and the C=N stretch at 1641 cm⁻¹ rsc.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the benzene ring and the carbonyl group in this compound results in characteristic absorption bands in the UV-Vis spectrum. A study on 3-methoxy-4-hydroxy-benzaldehyde showed a lower cut-off wavelength of about 370 nm, indicating its transparency in the visible region inoe.roinoe.ro. The UV-Visible spectrum of 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline showed absorption at 325 and 340 nm researchgate.net. The exact position and intensity of these bands are influenced by the substitution pattern on the aromatic ring and the solvent used.

Single Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Molecular Conformation

In a study of 3,4-dimethoxybenzaldehyde (B141060), it was found to crystallize in the orthorhombic space group Pna2₁ researchgate.net. Another investigation on 3-methoxy-4-hydroxy-benzaldehyde confirmed its crystallization in a monoclinic system with a non-centrosymmetric packing of molecules inoe.ro. The analysis of a cocrystal of acridine with 2,4-dihydroxybenzaldehyde (B120756) showed it crystallizes in the noncentrosymmetric P2₁ monoclinic space group mdpi.com. Such studies provide invaluable data on intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Interactive Data Table: Crystallographic Data for Related Benzaldehyde (B42025) Derivatives

| Compound | Crystal System | Space Group | Reference |

| 3,4-Dimethoxybenzaldehyde | Orthorhombic | Pna2₁ | researchgate.net |

| 3-Methoxy-4-hydroxy-benzaldehyde | Monoclinic | Not specified | inoe.ro |

| Acridine-2,4-dihydroxybenzaldehyde cocrystal | Monoclinic | P2₁ | mdpi.com |

Application of Hyphenated Techniques for Comprehensive Profiling (e.g., LC-NMR, GC-MS)

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the comprehensive profiling of pure compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for the analysis of volatile and thermally stable compounds like substituted benzaldehydes. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural information for each separated component. In the analysis of a product mixture from the synthesis of salicylaldehyde (2-hydroxybenzaldehyde), GC-MS was used to identify the main product and byproducts, such as p-hydroxybenzaldehyde and 2,2´-dihydroxydiphenilmethane .

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR combines the separation power of high-performance liquid chromatography (HPLC) with the structural elucidation capabilities of NMR spectroscopy. This technique is invaluable for the analysis of complex mixtures, allowing for the direct structural characterization of individual components without the need for isolation. While specific applications of LC-NMR to this compound are not detailed in the provided context, its utility in natural product chemistry and metabolomics suggests it would be a powerful tool for its analysis in complex matrices.

Mechanistic Elucidation of Biological Actions

Comprehensive Molecular Target Identification and Validation

A systematic search of scientific databases has yielded no specific research focused on the identification and validation of molecular targets for 3-Hydroxy-2,4-dimethoxybenzaldehyde. The primary proteins, enzymes, or other biological macromolecules with which this compound interacts to produce a physiological response remain unidentified.

Transcriptomic and Proteomic Profiling in Response to Compound Exposure

There is a lack of research on the global gene expression (transcriptomic) and protein expression (proteomic) changes induced by exposure to this compound. These profiling techniques are essential for generating hypotheses about the pathways and cellular processes modulated by the compound.

Investigation of Metabolic Pathway Interventions and Enzyme Networks

No studies were found that investigate the specific effects of this compound on metabolic pathways or its potential to modulate enzyme networks. Understanding how this compound is metabolized and how it may interfere with cellular metabolism is a critical yet unexplored area of research.

Elucidation of Reactive Oxygen Species (ROS) Dynamics and Redox Regulation

While general antioxidant activity has been anecdotally mentioned for some benzaldehyde (B42025) derivatives, there is no specific research that elucidates the role of this compound in the regulation of Reactive Oxygen Species (ROS) dynamics. Detailed investigations into its impact on cellular redox signaling pathways have not been conducted.

Analysis of Cellular Membrane Integrity and Permeability Alterations

In these studies, HMB was shown to disrupt the integrity of the cell membrane, leading to increased permeability. nih.gov This was evidenced by an increase in the uptake of propidium (B1200493) iodide (PI), a fluorescent dye that can only enter cells with compromised membranes. The hydrophobic nature of such plant-derived aldehydes is thought to facilitate their interaction with and disruption of the lipid bilayer of cell membranes. nih.gov

Another related compound, 3,4-dihydroxybenzaldehyde (B13553), has been shown to protect human ovarian granulosa tumor cells from hydrogen peroxide-induced apoptosis by reducing the exposure of phosphatidylserine (B164497) on the cell membrane surface, a key indicator of early apoptosis. nih.gov Although this is a protective effect, it still highlights the potential for this class of compounds to interact with and modulate cell membrane properties.

Given the structural similarities, it is plausible that this compound could also influence cellular membrane integrity and permeability. The presence of methoxy (B1213986) and hydroxyl groups would contribute to its lipophilicity and potential to intercalate into the membrane, although the specific positioning of these functional groups would ultimately determine the precise nature and extent of this interaction. Further research is required to directly assess these potential effects.

Subcellular Localization and Interaction Studies

The subcellular localization and specific molecular interaction partners of this compound have not yet been fully elucidated. To understand its biological activity, it is crucial to identify where the compound accumulates within the cell and which proteins or other macromolecules it binds to.

Computational and experimental studies on related benzaldehyde derivatives can offer some hypotheses. For instance, studies on 3-hydroxybenzaldehyde (B18108) have shown that it can influence the expression of apoptosis-related molecules like Bax, Bid, and Bcl-2 within astrocytes, suggesting an interaction with pathways localized in the cytoplasm and mitochondria. nih.gov Furthermore, the interaction of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) with human serum albumin (HSA), a major protein in blood plasma, has been characterized, indicating that such compounds can bind to and be transported by key proteins. nih.gov

Molecular docking studies on 4-methoxybenzaldehyde (B44291) have explored its potential interactions with various biological targets, highlighting the importance of intermolecular forces such as hydrogen bonding and π-π stacking in its binding affinity. researchgate.net These types of interactions would likely also be critical for the binding of this compound to its cellular targets.

The enzymatic interactions of related compounds have also been explored. For example, the enzyme lignin (B12514952) peroxidase is involved in the metabolism of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). nih.govresearchgate.net This suggests that enzymes within the cell could metabolize or be inhibited by this compound.

Future research employing techniques such as fluorescent labeling and confocal microscopy could help visualize the subcellular distribution of this compound. Additionally, affinity chromatography and mass spectrometry-based proteomic approaches could identify its direct binding partners, providing a more precise understanding of its mechanism of action.

Preclinical in Vivo Efficacy and Pharmacological Studies Non Human Experimental Models

Efficacy Assessment in Established Animal Models of Disease

There is a notable absence of research investigating the therapeutic potential of 3-Hydroxy-2,4-dimethoxybenzaldehyde in non-human experimental models.

Animal Models of Microbial Infections

A thorough search of scientific databases has yielded no studies on the in vivo efficacy of this compound in animal models of bacterial, fungal, viral, or parasitic infections. Consequently, its potential as an anti-infective agent in a living organism is currently unknown.

Animal Models of Inflammatory Disorders

Similarly, there is no available data from in vivo studies assessing the anti-inflammatory properties of this compound in established animal models of inflammation, such as those induced by carrageenan, lipopolysaccharide, or other inflammatory agents.

Preclinical Tumor Xenograft Models

The potential anticancer activity of this compound has not been evaluated in preclinical tumor xenograft models. These models, which involve the transplantation of human tumor cells into immunocompromised animals, are a critical step in the preclinical assessment of novel therapeutic agents. The absence of such studies means there is no in vivo evidence to support its use in oncology.

Pharmacokinetic and Pharmacodynamic Profiling in Animal Systems

The characterization of a compound's behavior within a living organism is fundamental to its development as a therapeutic agent. However, for this compound, this information is not available in the public domain.

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

No in vivo studies have been published detailing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in any animal species. This lack of data prevents an understanding of how the compound is processed by and cleared from the body.

Dose-Response Relationships and Efficacy in Vivo

Without any in vivo efficacy studies, it is not possible to establish a dose-response relationship for this compound. Determining the effective dose range is a crucial aspect of preclinical pharmacological assessment.

Tissue Distribution and Bioavailability Assessments in Preclinical Models

No specific studies on the tissue distribution and bioavailability of this compound in preclinical models were found in the available scientific literature. This type of research is crucial for understanding how a compound is absorbed, distributed throughout the body, metabolized, and excreted (ADME), which are key factors in determining its potential therapeutic efficacy and safety profile.

Identification and Validation of Preclinical Biomarkers

Consistent with the absence of preclinical efficacy and pharmacokinetic data, there is no information available on the identification or validation of preclinical biomarkers for this compound. Biomarker studies are typically conducted to measure the pharmacological effects of a compound, predict its therapeutic response, or monitor for potential toxicity. The development of such biomarkers is contingent on having established preclinical models where the compound's activity can be systematically evaluated.

Advanced Analytical Chemistry Methodologies for 3 Hydroxy 2,4 Dimethoxybenzaldehyde

The precise and reliable quantification and characterization of 3-Hydroxy-2,4-dimethoxybenzaldehyde in various matrices necessitate the use of sophisticated analytical techniques. This section details the advanced methodologies employed for its analysis, covering quantitative methods, metabolite profiling, chiral separation, impurity analysis, and method validation.

Computational Chemistry and in Silico Approaches

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By establishing this correlation, the activity of new, unsynthesized compounds can be predicted.

While specific 3D-QSAR models for 3-Hydroxy-2,4-dimethoxybenzaldehyde are not extensively documented in publicly available literature, the methodology has been successfully applied to structurally related compounds. For instance, 3D-QSAR studies on p-hydroxy benzohydrazide (B10538) derivatives have been used to design and predict their antimicrobial activities. derpharmachemica.com Similarly, QSAR models have been established for nitrogen-mustard compounds to predict their anti-tumor activity, demonstrating the utility of this approach in designing novel therapeutic agents. nih.gov These studies typically involve aligning a dataset of molecules and using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to derive statistically significant models based on steric and electrostatic fields. nih.gov Such models, once validated, can guide the structural modification of a lead compound like this compound to enhance its predicted biological efficacy.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the interaction between a ligand and its protein target. Following docking, molecular dynamics (MD) simulations can be employed to study the stability and conformational changes of the ligand-protein complex over time.

Virtual Screening for Novel Biological Targets and Lead Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method can be based on either the structure of the ligand (ligand-based) or the structure of the receptor (structure-based).

The application of virtual screening has been instrumental in identifying novel inhibitors for a variety of targets. For instance, a multilayered virtual screening workflow combining pharmacophore models and molecular docking was used to screen databases for novel inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov Similarly, virtual screening has been employed to identify candidate drugs against targets of the SARS-CoV-2 coronavirus from libraries of FDA-approved drugs and natural products. nih.gov These approaches often lead to the identification of a small number of hit compounds that can then be tested experimentally. For this compound, virtual screening could be utilized to screen it against a panel of known biological targets to identify potential new therapeutic applications or to use it as a query to find other molecules with similar properties for lead identification. mdpi.comdovepress.comresearchgate.net

In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development. In silico models offer a rapid and cost-effective way to assess the drug-likeness of a compound and to identify potential liabilities before significant resources are invested. nih.gov

| ADMET Parameter | Predicted Property |

| Absorption | Percentage of human oral absorption, Caco-2 permeability |

| Distribution | Plasma protein binding, Blood-brain barrier penetration |

| Metabolism | Cytochrome P450 enzyme inhibition/induction |

| Excretion | Renal clearance |

| Toxicity | Ames mutagenicity, hERG inhibition, hepatotoxicity |

This table represents a typical output from in silico ADMET prediction tools and is for illustrative purposes.

Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations can provide valuable information about the electronic and vibrational properties of a molecule.

For compounds related to this compound, DFT calculations have been extensively used. Studies on 3-Hydroxy-4-methoxybenzaldehyde have employed DFT to calculate the HOMO-LUMO energy gap, which is an indicator of chemical reactivity, as well as to analyze the molecular electrostatic potential (MEP) to identify electrophilic and nucleophilic sites. niscpr.res.in DFT has also been used to simulate and assign vibrational spectra (FT-IR and Raman) for related benzaldehyde (B42025) derivatives. mdpi.com Furthermore, DFT calculations on dimethoxybenzene derivatives have provided insights into their thermodynamic stability and reactivity, which are crucial for pharmaceutical applications. nih.gov These studies highlight how DFT can be applied to this compound to understand its electronic properties, reactivity, and spectroscopic characteristics. tandfonline.comnih.govresearchgate.net

| DFT Calculated Property | Significance |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack |

| Vibrational Frequencies | Aids in the interpretation of experimental IR and Raman spectra |

| Mulliken and NBO Charges | Describes the electron distribution within the molecule |

This table summarizes key properties that can be calculated using DFT and their general significance.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By partitioning the crystal electron density into molecular fragments, this method provides a graphical representation of the regions of close contact between neighboring molecules.

Q & A

Q. Basic

- NMR Spectroscopy : 1H and 13C NMR confirm substitution patterns and functional groups.

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

- HPLC : Quantifies purity and detects impurities; chiral HPLC may resolve enantiomers .

Reference spectral data from databases like NIST Chemistry WebBook ensures accurate interpretation .

How do solvent polarity and temperature affect the solubility profile of this compound?

Basic

While direct data for this compound is limited, analogs like 4-hydroxybenzaldehyde show solubility of 8.45 mg/mL in water at 25°C, with higher solubility in ethanol and DMSO . Solvent selection for reactions should prioritize polar aprotic solvents (e.g., DMF) for enhanced solubility. Temperature gradients during crystallization (e.g., slow cooling in ethanol) improve crystal purity .

What advanced safety protocols should be followed when working with this compound in catalytic studies requiring high-temperature conditions?

Q. Basic/Advanced

- Personal Protective Equipment (PPE) : Lab coats, gloves, and safety goggles.

- Ventilation : Use fume hoods for reactions releasing volatile compounds.

- Respiratory Protection : For prolonged exposure, use air-purifying respirators .

- Thermal Stability Testing : Pre-screen decomposition temperatures to avoid hazardous conditions .

What mechanistic approaches explain the divergent biological activities observed between this compound and its structural analogs?

Advanced

Substituent positioning (e.g., methoxy vs. hydroxy groups) alters electron density and hydrogen-bonding capacity, impacting interactions with biological targets. For example, 2-hydroxy-4-methoxybenzaldehyde exhibits distinct antioxidant behavior compared to para-substituted analogs due to steric effects . Comparative IC50 studies in enzyme inhibition assays can quantify these differences.

How can researchers address discrepancies in reported antioxidant capacities across different assay systems (e.g., DPPH vs. FRAP)?

Q. Advanced

- Standardization : Use uniform concentrations (e.g., 0.1–1.0 mM) and control for solvent interference (e.g., DMSO vs. ethanol).

- Cross-Validation : Compare results with established antioxidants like ascorbic acid.

- pH Control : Adjust assay buffers to physiological conditions (pH 7.4) to mimic in vivo activity .

What role does the ortho-methoxy group play in directing electrophilic substitution reactions in this compound?

Advanced

The ortho-methoxy group exerts steric hindrance and electron-donating effects, directing electrophiles to the para position relative to the hydroxy group. Computational modeling (e.g., DFT) predicts regioselectivity, validated experimentally via nitration or bromination reactions .

Which crystallization techniques maximize purity recovery when isolating this compound from complex reaction mixtures?

Q. Basic

- Solvent Pairing : Use ethanol-water mixtures for gradual solubility reduction.

- Gradient Cooling : Lower temperature by 2–5°C/hour to promote large, pure crystals.

- Melting Point Analysis : Compare observed values (e.g., 153°C for 4-hydroxy-2-methoxybenzaldehyde) to literature data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.